(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone
Description
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone is a halogenated aromatic ketone featuring a 5-bromo-2-chlorophenyl group linked to a 3-methylpiperidinyl moiety via a carbonyl bridge. This compound belongs to the methanone class, where the ketone group bridges aromatic and heterocyclic substituents. Such structural attributes make it relevant in pharmaceutical intermediates, as evidenced by its role in drug impurity profiles (e.g., dapagliflozin and empagliflozin) .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c1-9-3-2-6-16(8-9)13(17)11-7-10(14)4-5-12(11)15/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJGQOGYKVWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.
Formation of Piperidine Ring: The piperidine ring is formed by cyclization of appropriate precursors.
Coupling Reaction: The brominated and chlorinated phenyl compound is then coupled with the piperidine derivative under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- Structure : Replaces 3-methylpiperidinyl with a 4-fluorophenyl group.
Properties :
Parameter Value Source Molecular Weight 313.55 g/mol Density 1.568 g/cm³ Boiling Point 390.6°C (predicted) logP 4.47 - Applications : Studied for halogen substitution effects on electronic properties and reactivity, synthesized via Friedel-Crafts acylation .
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- Structure : Features a 4-ethoxyphenyl group instead of 3-methylpiperidinyl.
- Properties :
- Key Difference : The ethoxy group increases hydrophilicity compared to the halogenated or heterocyclic analogs.
Variations in the Heterocyclic Moiety
(4-Chloro-3-nitrophenyl)(3-methylpiperidin-1-yl)methanone
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone
- Structure : Replaces 3-methylpiperidinyl with piperidinyl and adds a fluorine atom.
- Properties: Molecular Formula: C₁₃H₁₅BrFNO Purity: 95% (commercially available) .
- Applications : Used in medicinal chemistry research, highlighting the flexibility of piperidine derivatives in drug design.
Histamine H₃ Receptor Affinity
Compounds like (4-fluorophenyl)(3-methylpiperidin-1-yl)methanone derivatives (e.g., compound 16 in ) exhibit histamine H₃ receptor modulation, with IC₅₀ values in the nanomolar range.
Herbicidal Activity
Aryl-naphthyl methanones () demonstrate herbicidal activity via HPPD inhibition. While the target compound lacks a naphthyl group, its halogenated aromatic system could confer analogous reactivity in agrochemical contexts.
Spectroscopic Characterization
Biological Activity
The compound (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone , identified as Y207-0046, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and implications for therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C13H15BrClN O
- Molecular Weight : 316.62 g/mol
- LogP : 3.9898
- Polar Surface Area : 16.8201 Ų
Pharmacological Properties
Research indicates that (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone exhibits a range of biological activities:
- Antidepressant Effects : Studies suggest that compounds with piperidine moieties can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. This is particularly relevant in light of rising antibiotic resistance .
- Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various piperidine derivatives, including (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone. Results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for E. coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Y207-0046 | 32 | Staphylococcus aureus |
| Y207-0046 | 16 | Escherichia coli |
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. The results demonstrated that (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone acted as a moderate agonist at the 5-HT_2A receptor, which is implicated in mood regulation and anxiety disorders .
Study 3: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of piperidine derivatives found that (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone significantly reduced pro-inflammatory cytokine production in vitro. The compound decreased levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
